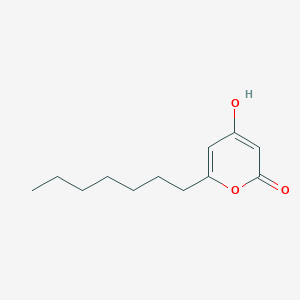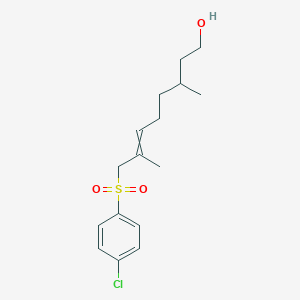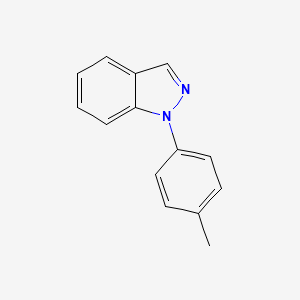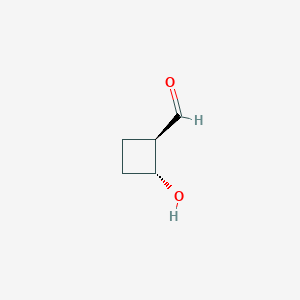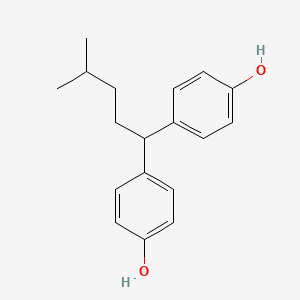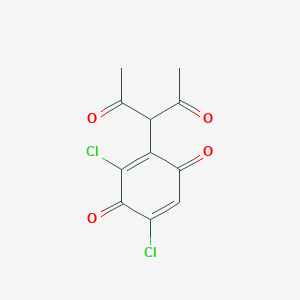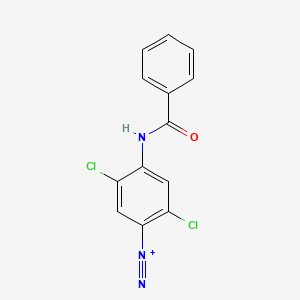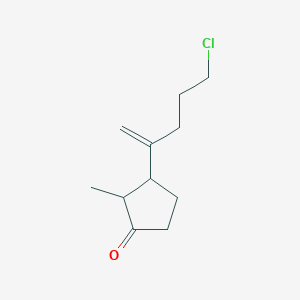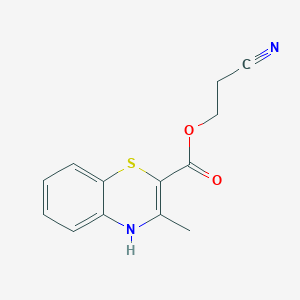
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry. The 1,4-benzothiazine ring system is a crucial structural motif in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the 4H-1,4-benzothiazine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Applications De Recherche Scientifique
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Studied for its analgesic properties.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: Investigated for its potential therapeutic applications.
Uniqueness
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific structural features and the presence of the cyanoethyl group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse biological applications make it a valuable target for further research and development.
Propriétés
Numéro CAS |
90252-60-1 |
|---|---|
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-9-12(13(16)17-8-4-7-14)18-11-6-3-2-5-10(11)15-9/h2-3,5-6,15H,4,8H2,1H3 |
Clé InChI |
YFFNLLANWBDJDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C2N1)C(=O)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


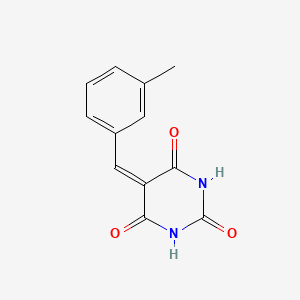

![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
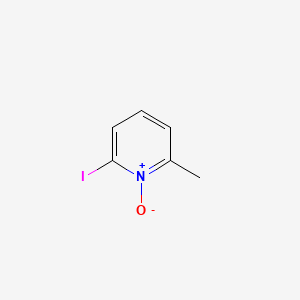
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
